(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate
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Overview
Description
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate is a complex organic compound with a unique structure that includes acetoxy, ethoxycarbonyl, and phosphonooxy functional groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the acetoxy group: This is usually done via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the ethoxycarbonyl group: This step involves esterification using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or ethoxycarbonyl groups, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,6R)-6-Acetoxy-4-(methoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate
- (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(hydroxy)cyclohex-3-en-1-yl Benzoate
Uniqueness
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group can participate in specific interactions with biological molecules, making the compound a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21O10P |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
[(1S,2R,6R)-6-acetyloxy-4-ethoxycarbonyl-2-phosphonooxycyclohex-3-en-1-yl] benzoate |
InChI |
InChI=1S/C18H21O10P/c1-3-25-17(20)13-9-14(26-11(2)19)16(15(10-13)28-29(22,23)24)27-18(21)12-7-5-4-6-8-12/h4-8,10,14-16H,3,9H2,1-2H3,(H2,22,23,24)/t14-,15-,16+/m1/s1 |
InChI Key |
GMRBYWNYDJUEOL-OAGGEKHMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OP(=O)(O)O |
Canonical SMILES |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OP(=O)(O)O |
Origin of Product |
United States |
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